molecular formula C22H24N2O3 B14986550 1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-(2,3-dimethylphenoxy)ethanone

1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-(2,3-dimethylphenoxy)ethanone

Cat. No.: B14986550
M. Wt: 364.4 g/mol
InChI Key: RDOPRJWRGNRDIA-UHFFFAOYSA-N
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Description

1-[4-(1,3-BENZOXAZOL-2-YL)PIPERIDIN-1-YL]-2-(2,3-DIMETHYLPHENOXY)ETHAN-1-ONE is a complex organic compound that features a benzoxazole ring, a piperidine ring, and a dimethylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(1,3-BENZOXAZOL-2-YL)PIPERIDIN-1-YL]-2-(2,3-DIMETHYLPHENOXY)ETHAN-1-ONE typically involves multiple steps, starting with the formation of the benzoxazole ring. This can be achieved through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions. The piperidine ring is then introduced via nucleophilic substitution reactions. The final step involves the attachment of the dimethylphenoxy group through etherification reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to increase reaction rates .

Chemical Reactions Analysis

Types of Reactions

1-[4-(1,3-BENZOXAZOL-2-YL)PIPERIDIN-1-YL]-2-(2,3-DIMETHYLPHENOXY)ETHAN-1-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new alkyl or aryl groups .

Scientific Research Applications

1-[4-(1,3-BENZOXAZOL-2-YL)PIPERIDIN-1-YL]-2-(2,3-DIMETHYLPHENOXY)ETHAN-1-ONE has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a probe for studying biological systems due to its structural features.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[4-(1,3-BENZOXAZOL-2-YL)PIPERIDIN-1-YL]-2-(2,3-DIMETHYLPHENOXY)ETHAN-1-ONE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, thereby influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(1,3-BENZOXAZOL-2-YL)PIPERIDIN-1-YL]-2-(2,3-DIMETHYLPHENOXY)ETHAN-1-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H24N2O3

Molecular Weight

364.4 g/mol

IUPAC Name

1-[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-2-(2,3-dimethylphenoxy)ethanone

InChI

InChI=1S/C22H24N2O3/c1-15-6-5-9-19(16(15)2)26-14-21(25)24-12-10-17(11-13-24)22-23-18-7-3-4-8-20(18)27-22/h3-9,17H,10-14H2,1-2H3

InChI Key

RDOPRJWRGNRDIA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OCC(=O)N2CCC(CC2)C3=NC4=CC=CC=C4O3)C

Origin of Product

United States

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